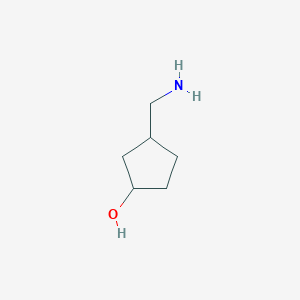

3-(Aminomethyl)cyclopentan-1-ol

Description

Structure

2D Structure

Properties

IUPAC Name |

3-(aminomethyl)cyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-4,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBNZASXRSXFRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116649-87-7 | |

| Record name | 3-(aminomethyl)cyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Aminomethyl)cyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(Aminomethyl)cyclopentan-1-ol, a versatile building block in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound, this document also draws upon information from closely related analogs to provide a thorough understanding of its properties and potential applications.

Chemical Identity and Properties

This compound is a cyclic amino alcohol with a molecular formula of C6H13NO and a molecular weight of 115.17 g/mol . The molecule contains two chiral centers, leading to four possible stereoisomers. The Chemical Abstracts Service (CAS) numbers for the parent compound and its known stereoisomers are crucial for unambiguous identification in research and procurement.

Table 1: CAS Numbers for this compound and its Stereoisomers

| Compound Name | CAS Number |

| This compound | Not assigned |

| (1S,3S)-3-(Aminomethyl)cyclopentan-1-ol | 1007306-62-8[1][2] |

| (1S,3R)-3-(Aminomethyl)cyclopentan-1-ol | 1201787-06-5[3] |

| (1R,3S)-3-(Aminomethyl)cyclopentan-1-ol | 1110772-09-2[4][5] |

The physical and chemical properties of this compound are not extensively documented in publicly available literature. However, predicted data for some of its stereoisomers offer valuable insights into its characteristics.

Table 2: Predicted Physicochemical Properties of (1R,3S)-3-(Aminomethyl)cyclopentan-1-ol

| Property | Value | Source |

| Boiling Point | 205.6 ± 13.0 °C | [4][5] |

| Density | 1.042 ± 0.06 g/cm³ | [5] |

| pKa | 15.17 ± 0.40 | [5] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway:

Figure 1: A proposed synthetic route to this compound via reductive amination.

Generic Experimental Protocol for Reductive Amination (Hypothetical):

-

Reaction Setup: To a solution of 3-(hydroxymethyl)cyclopentanone in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the corresponding imine intermediate. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Reduction: Once imine formation is complete, add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or perform catalytic hydrogenation with a catalyst like Raney Nickel or Palladium on carbon) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

-

Workup: After the reaction is complete, quench the reaction by adding water or a dilute acid. Extract the product with an appropriate organic solvent.

-

Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the desired this compound.

Potential Biological Activity and Applications

While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the aminocyclopentanol scaffold is a recognized pharmacophore present in various biologically active molecules. Derivatives of aminocyclopentane have been investigated for a range of therapeutic applications.

The structural characteristics of this compound, featuring a primary amine and a hydroxyl group on a cyclopentane ring, make it an attractive starting material for the synthesis of novel compounds with potential pharmacological activities. The amine and alcohol functionalities provide convenient handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for screening in drug discovery programs.

Logical Relationship for Drug Discovery Application:

Figure 2: A logical workflow illustrating the use of this compound in drug discovery.

Conclusion

This compound represents a valuable, yet under-explored, chemical entity with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this compound is currently lacking in the public domain, this guide provides a foundational understanding based on available data for its stereoisomers and logical synthetic strategies. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to unlock its full potential in the development of novel therapeutics and other advanced materials. Researchers and drug development professionals are encouraged to consider this versatile scaffold in their future discovery efforts.

References

- 1. Selective Conversion of HMF into 3‐Hydroxymethylcyclopentylamine through a One‐Pot Cascade Process in Aqueous Phase over Bimetallic NiCo Nanoparticles as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. baranlab.org [baranlab.org]

In-Depth Technical Guide: Synthesis and Characterization of 3-(Aminomethyl)cyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-(Aminomethyl)cyclopentan-1-ol, a valuable building block in medicinal chemistry and drug development. This document details potential synthetic methodologies, including the reduction of nitrile and ketone precursors, and reductive amination. It also outlines the key analytical techniques for the characterization of this compound and presents predicted physicochemical and spectroscopic data.

Introduction

This compound is a bifunctional alicyclic compound containing both a primary amine and a hydroxyl group. This unique structural arrangement makes it a versatile synthon for the preparation of a variety of more complex molecules, particularly in the field of pharmaceuticals. The cyclopentane scaffold provides a rigid framework, while the amino and hydroxyl functionalities offer sites for further chemical modification, enabling the synthesis of diverse compound libraries for drug discovery. The stereochemistry of the substituents on the cyclopentane ring can significantly influence the biological activity of its derivatives, making stereoselective synthesis a key consideration.

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired stereochemistry, and scalability. Below are detailed protocols for plausible synthetic routes.

Synthesis via Reduction of 3-Oxocyclopentane-1-carbonitrile

A common and effective strategy involves the reduction of a bifunctional precursor, 3-oxocyclopentane-1-carbonitrile. This method allows for the sequential or concurrent reduction of both the ketone and nitrile functionalities.

Experimental Protocol:

-

Step 1: Synthesis of 3-Oxocyclopentane-1-carbonitrile. This starting material can be synthesized through various organic chemistry methods, often starting from cyclopentanone derivatives.

-

Step 2: Reduction of 3-Oxocyclopentane-1-carbonitrile.

-

To a solution of 3-oxocyclopentane-1-carbonitrile (1 equivalent) in dry tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of a strong reducing agent such as lithium aluminum hydride (LiAlH₄, excess) at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake thoroughly with THF or another suitable organic solvent.

-

Combine the filtrate and washings, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

-

Synthesis via Reductive Amination of 3-Oxocyclopentane-1-carbaldehyde

Reductive amination is a powerful one-pot method for the synthesis of amines from carbonyl compounds.[1] In this approach, 3-oxocyclopentane-1-carbaldehyde can be reacted with an ammonia source, followed by in-situ reduction of the formed imine/enamine.

Experimental Protocol:

-

Step 1: Synthesis of 3-Oxocyclopentane-1-carbaldehyde. This aldehyde can be prepared from commercially available cyclopentanone derivatives through various synthetic transformations.

-

Step 2: Reductive Amination.

-

Dissolve 3-oxocyclopentane-1-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.

-

Add an ammonia source, such as ammonium acetate or a solution of ammonia in methanol (excess).

-

To this mixture, add a reducing agent selective for imines, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise at room temperature.

-

Stir the reaction mixture for several hours to overnight, monitoring the progress by TLC or LC-MS.

-

Once the reaction is complete, carefully acidify the mixture with hydrochloric acid to quench the excess reducing agent.

-

Remove the solvent under reduced pressure.

-

Partition the residue between an aqueous base (e.g., 1M NaOH) and an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer multiple times with the organic solvent.

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to afford the crude product.

-

Purify the crude this compound by column chromatography or distillation.

-

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed.

Physicochemical Properties (Predicted)

| Property | Value | Reference |

| Molecular Formula | C₆H₁₃NO | [2] |

| Molecular Weight | 115.17 g/mol | [3] |

| XLogP3-AA | -0.2 | [4] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 1 | [4] |

| Exact Mass | 115.099714 g/mol | [3] |

| Monoisotopic Mass | 115.099714 g/mol | [3] |

| Topological Polar Surface Area | 46.2 Ų | [3] |

| Heavy Atom Count | 8 | [3] |

| Complexity | 74.9 | [3] |

Spectroscopic Data (Predicted)

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Predicted ¹H and ¹³C NMR data for this compound are available, though experimental verification is crucial.

-

¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the cyclopentane ring protons. The chemical shifts of the protons on the carbons bearing the hydroxyl and aminomethyl groups would be key diagnostic signals.

-

¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the six carbon atoms in the molecule, with the chemical shifts being indicative of their chemical environment (i.e., attached to oxygen, nitrogen, or other carbons).

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H stretch (alcohol) | 3200-3600 (broad) |

| N-H stretch (primary amine) | 3300-3500 (two bands) |

| C-H stretch (alkane) | 2850-3000 |

| N-H bend (primary amine) | 1590-1650 |

| C-O stretch (alcohol) | 1050-1260 |

| C-N stretch (amine) | 1020-1250 |

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

-

Predicted Mass Spectrum Data: [2]

-

[M+H]⁺: m/z 116.10700

-

[M+Na]⁺: m/z 138.08894

-

[M-H]⁻: m/z 114.09244

-

Experimental Workflows and Logical Relationships

The synthesis of this compound can be visualized as a multi-step process with key decision points based on the chosen synthetic route.

Caption: Alternative synthetic pathways to this compound.

Conclusion

This technical guide has outlined key synthetic strategies and characterization methods for this compound. The provided experimental protocols offer a starting point for researchers in the synthesis of this versatile building block. While predicted data is presented, it is imperative for researchers to perform their own analytical characterization to confirm the structure and purity of the synthesized compound. The development of efficient and stereoselective synthetic routes to this compound and its derivatives will continue to be an important area of research for the advancement of drug discovery and development.

References

Spectroscopic Characterization of 3-(Aminomethyl)cyclopentan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound 3-(Aminomethyl)cyclopentan-1-ol. Due to the limited availability of public experimental spectra, this document primarily presents predicted and computed data obtained from chemical databases. The guide also outlines detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) that are applicable to the analysis of this and similar small molecules.

Spectroscopic Data Summary

The following tables summarize the predicted and computed spectroscopic data for this compound. It is crucial to note that these values are theoretical and should be confirmed by experimental analysis.

Predicted ¹H and ¹³C NMR Data

No experimental NMR data for this compound is readily available in public databases. The data presented here are predicted values.

Table 1: Predicted ¹H NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) |

| H on C1 | Data not available |

| H on C2 | Data not available |

| H on C3 | Data not available |

| H on CH₂ (aminomethyl) | Data not available |

| H on NH₂ | Data not available |

| H on OH | Data not available |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Atom Number | Predicted Chemical Shift (ppm) |

| C1 | Data not available |

| C2 | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| CH₂ (aminomethyl) | Data not available |

Note: Chemical shift predictions can vary based on the algorithm and software used. The stereochemistry of the molecule will also significantly influence the actual chemical shifts.

Infrared (IR) Spectroscopy Data

No experimental or predicted IR absorption data for this compound was found in a search of public databases. However, based on its functional groups (amine, alcohol, and alkane), the following characteristic absorption bands can be anticipated:

Table 3: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3200-3600 | Broad |

| N-H (amine) | 3300-3500 | Medium, may show two bands for -NH₂ |

| C-H (alkane) | 2850-2960 | Strong |

| C-O (alcohol) | 1050-1260 | Strong |

| N-H (amine bend) | 1590-1650 | Medium |

Mass Spectrometry (MS) Data

The following data represents computed values for various adducts of this compound.[1]

Table 4: Computed Mass-to-Charge Ratios (m/z) and Predicted Collision Cross Sections (CCS)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 116.10700 | 124.2 |

| [M+Na]⁺ | 138.08894 | 130.3 |

| [M-H]⁻ | 114.09244 | 125.7 |

| [M+NH₄]⁺ | 133.13354 | 147.4 |

| [M+K]⁺ | 154.06288 | 128.9 |

| [M+H-H₂O]⁺ | 98.096980 | 119.3 |

| [M+HCOO]⁻ | 160.09792 | 146.6 |

| [M+CH₃COO]⁻ | 174.11357 | 167.7 |

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and MS data for a small molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a clean, dry vial. The choice of solvent will depend on the solubility of the compound and the desired chemical shift reference.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Set the number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Set the relaxation delay (D1) to at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Set the relaxation delay (D1) to 2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy

This protocol describes the analysis of a solid sample using an Attenuated Total Reflectance (ATR) accessory, a common and simple method.

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty, clean crystal.

-

Place a small amount (a few milligrams) of solid this compound directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal.

-

Acquire the IR spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform peak picking to identify the wavenumbers of the absorption bands.

-

Mass Spectrometry (MS)

This protocol outlines a general procedure for electrospray ionization (ESI) mass spectrometry, which is suitable for polar molecules like this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or water).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent system compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode, or with 0.1% ammonium hydroxide for negative ion mode).

-

-

Instrument Setup and Data Acquisition:

-

Set up the mass spectrometer for ESI.

-

Optimize the ion source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature.

-

Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Acquire data in both positive and negative ion modes to observe different adducts.

-

-

Data Analysis:

-

Identify the molecular ion peak(s) (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Analyze the fragmentation pattern if tandem MS (MS/MS) is performed to aid in structural elucidation.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Conformational Analysis of Substituted Cyclopentane Rings

This guide provides a comprehensive overview of the conformational analysis of substituted cyclopentane rings, a crucial aspect of designing and understanding the behavior of molecules in various scientific and pharmaceutical applications. The cyclopentane ring, a common motif in natural products and synthetic compounds, exhibits complex conformational behavior that significantly influences molecular properties and biological activity.

Core Concepts of Cyclopentane Conformation

Unlike six-membered rings which have a well-defined low-energy chair conformation, the cyclopentane ring is highly flexible. A planar conformation is energetically unfavorable due to significant torsional strain from eclipsing C-H bonds, despite having minimal angle strain with internal angles of 108°, close to the ideal tetrahedral angle of 109.5°.[1][2] To alleviate this torsional strain, the ring puckers into non-planar conformations.[1][3]

The two most described puckered conformations are the envelope (with C_s symmetry), where one carbon atom is out of the plane of the other four, and the half-chair (with C_2 symmetry), where two adjacent atoms are displaced in opposite directions from the plane of the remaining three.[4][5]

A key feature of the unsubstituted cyclopentane ring is pseudorotation , a phenomenon where the puckering moves around the ring with a very low energy barrier (approximately 0.5 kcal/mol).[6][7] This rapid interconversion makes all hydrogen atoms appear equivalent on the NMR timescale at room temperature.[8][9] The introduction of substituents breaks this degeneracy, creating preferential conformations with distinct energy minima.[10][11] The position and orientation of substituents dictate the most stable conformation by minimizing steric and torsional strains.

Visualization of Conformational Pathways and Strain Factors

Pseudorotation Pathway

The following diagram illustrates the continuous interconversion between the envelope and half-chair conformations that defines the pseudorotation pathway in a cyclopentane ring.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. fiveable.me [fiveable.me]

- 4. Cycloalkanes [ch.ic.ac.uk]

- 5. Cycloalkanes [ch.ic.ac.uk]

- 6. Pseudorotation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. worldscientific.com [worldscientific.com]

- 11. worldscientific.com [worldscientific.com]

The Aminocyclopentanol Core: A Journey from Discovery to Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The aminocyclopentanol moiety represents a critical pharmacophore in modern medicinal chemistry, most notably as the carbocyclic core of a class of highly successful antiviral nucleoside analogs. By replacing the furanose sugar of natural nucleosides with a cyclopentane ring, these compounds exhibit enhanced metabolic stability and unique stereochemical properties that translate into potent and selective therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of aminocyclopentanol compounds, with a focus on their application in drug development.

Historical Perspective: The Genesis of Carbocyclic Nucleosides

The intellectual seeds for aminocyclopentanol-based therapeutics were sown with the broader exploration of carbocyclic nucleoside analogs. The fundamental concept was to replace the labile glycosidic bond and the furanose oxygen of natural nucleosides with a more robust all-carbon ring system, thereby preventing enzymatic cleavage by phosphorylases and enhancing bioavailability.

While early synthetic efforts in carbocyclic chemistry laid the groundwork, the specific focus on aminocyclopentanol-containing nucleosides gained significant momentum with the rise of the HIV/AIDS epidemic in the 1980s. The urgent need for effective antiviral agents spurred the investigation of novel nucleoside reverse transcriptase inhibitors (NRTIs). One of the landmark achievements in this area was the synthesis of Carbovir , a carbocyclic analog of guanosine.[1] Its potent anti-HIV activity demonstrated the therapeutic potential of the aminocyclopentanol scaffold and paved the way for the development of second-generation drugs like Abacavir .

The stereochemistry of the aminocyclopentanol ring is paramount to the biological activity of these compounds. For instance, the (1R,3S) configuration of the 3-aminocyclopentanol core is a crucial intermediate in the synthesis of the integrase inhibitor Bictegravir , a key component of modern anti-HIV combination therapies. This highlights the critical role of stereoselective synthesis in harnessing the therapeutic potential of this chemical scaffold.

Synthetic Strategies: Crafting the Aminocyclopentanol Core

The synthesis of enantiomerically pure aminocyclopentanol derivatives is a key challenge and a testament to the ingenuity of modern organic chemistry. Several strategic approaches have been developed, with the Diels-Alder and Mitsunobu reactions being particularly prominent.

The Diels-Alder Approach

The Diels-Alder reaction, a powerful [4+2] cycloaddition, is frequently employed to construct the cyclopentene ring system, which can then be further functionalized to introduce the amino and hydroxyl groups. A common strategy involves the reaction of cyclopentadiene with a suitable dienophile. For example, a hetero-Diels-Alder reaction between cyclopentadiene and an in situ-generated nitroso species can form a bicyclic adduct, which serves as a precursor to the aminocyclopentanol core after subsequent reduction and ring-opening steps.[2]

The Mitsunobu Reaction for Nucleobase Coupling

The Mitsunobu reaction is a cornerstone in the synthesis of nucleoside analogs, enabling the coupling of an alcohol with a nucleophile, typically a nucleobase, under mild conditions with inversion of stereochemistry. In the context of aminocyclopentanol-based nucleosides, a protected aminocyclopentanol derivative is reacted with a purine or pyrimidine base in the presence of a phosphine and an azodicarboxylate to form the crucial C-N bond.

Enzymatic Resolution

Given the importance of stereochemistry, enzymatic resolution has emerged as a powerful tool for obtaining enantiomerically pure aminocyclopentanol intermediates. Lipases are commonly used to selectively acylate one enantiomer of a racemic aminocyclopentanol derivative, allowing for the separation of the two isomers. This biocatalytic approach offers high enantioselectivity under mild reaction conditions.[3]

Quantitative Data Summary

The following tables summarize key quantitative data for representative aminocyclopentanol compounds and their derivatives.

Table 1: Antiviral Activity of Selected Carbocyclic Nucleoside Analogs

| Compound | Virus | Assay Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 9-deazaneplanocin A | HIV-1 (LAI) | PBM | 2.0 | >100 | >50 | [4] |

| 2'-methyl-5-iodouracil carbocyclic analogue | HCMV | - | - | - | - | [5] |

| Compound 3a (R=CN) | HCV | Replicon | - | - | - | [6] |

| Compound 3a (R=CN) | YFV | - | - | - | - | [6] |

| Compound 3a (R=CN) | DENV-2 | - | - | - | - | [6] |

| Compound 3a (R=CN) | Influenza A | - | - | - | - | [6] |

| Compound 3a (R=CN) | Parainfluenza 3 | - | - | - | - | [6] |

| Compound 3a (R=CN) | SARS-CoV | - | - | - | - | [6] |

Table 2: Spectroscopic Data for Key Aminocyclopentanol Intermediates

| Compound | Formula | 1H NMR (Solvent) | 13C NMR (Solvent) | Mass Spec (m/z) | Reference |

| (1R,3S)-3-Aminocyclopentanol | C5H11NO | See Reference | See Reference | See Reference | [7] |

| (1S,3S)-3-Aminocyclopentanol | C5H11NO | See Reference | See Reference | See Reference | [8] |

| Intermediate III Hydrochloride (from patent) | - | 5.02-5.04 (m, 1H), 4.51-4.54 (m, 1H), 2.14-2.21 (m, 2H), 1.92-1.99 (m, 2H), 1.87-1.92 (m, 2H) (D2O) | - | - | [9] |

Experimental Protocols

General Procedure for the Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride via Hetero-Diels-Alder Reaction

This protocol is a generalized representation based on patent literature.[2]

-

Oxidation and Cycloaddition: Tert-butyl hydroxylamine carbonate is oxidized in situ to tert-butyl nitrosyl carbonate using a copper catalyst and a ligand such as 2-ethyl-2-oxazoline. This reactive intermediate then undergoes a hetero-Diels-Alder reaction with cyclopentadiene to yield the cis-2-oxa-3-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid tert-butyl ester. The reaction is typically carried out at 20-30 °C.

-

Reductive Cleavage: The nitrogen-oxygen bond of the bicyclic adduct is selectively reduced using a reducing agent like zinc powder in acetic acid.

-

Enzymatic Resolution: The resulting racemic alcohol is subjected to enzymatic kinetic resolution using a lipase (e.g., Novozym 435) and an acyl donor (e.g., vinyl acetate) to selectively acylate one enantiomer.

-

Hydrogenation: The double bond in the cyclopentene ring is reduced by catalytic hydrogenation using palladium on carbon.

-

Deprotection (Acyl Group): The acetyl group is removed under basic conditions, for example, using lithium hydroxide in methanol.

-

Deprotection (Boc Group) and Salt Formation: The tert-butoxycarbonyl (Boc) protecting group on the amino function is removed in an acidic medium, such as a solution of hydrogen chloride in isopropanol (which can be generated in situ from acetyl chloride and isopropanol), to yield the final product, (1R,3S)-3-aminocyclopentanol hydrochloride.

General Procedure for the Synthesis of Carbovir

This protocol is a generalized representation based on published literature.[10][11]

-

Starting Material: The synthesis often commences with the versatile lactam, 2-azabicyclo[2.2.1]hept-5-en-3-one.

-

Formation of the 6-Chloropurine Intermediate: The lactam is converted through a series of steps into a carbocyclic analog of 2-amino-6-chloropurine.

-

Nucleophilic Substitution: The 6-chloro group is then displaced by a nucleophile to introduce the desired functionality at this position, leading to the formation of Carbovir.

Signaling Pathways and Mechanism of Action

Aminocyclopentanol-based nucleoside analogs, such as Carbovir and Abacavir, exert their antiviral effect by targeting the viral reverse transcriptase (RT), an essential enzyme for the replication of retroviruses like HIV.[12]

Caption: Mechanism of HIV-1 reverse transcriptase inhibition by aminocyclopentanol nucleoside analogs.

The aminocyclopentanol nucleoside analog is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its active triphosphate form (e.g., Carbovir triphosphate).[12] This active metabolite then competes with the natural deoxynucleoside triphosphates (dNTPs) for the active site of HIV reverse transcriptase.[12] Once incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the cyclopentanol ring prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[12][13]

Conclusion

The discovery and development of aminocyclopentanol compounds represent a significant advancement in medicinal chemistry, particularly in the field of antiviral therapeutics. Their unique structural features, which confer enhanced stability and potent biological activity, have led to the creation of life-saving drugs for the treatment of HIV. The ongoing research into novel synthetic methodologies and the exploration of new therapeutic applications for this versatile scaffold promise to yield further innovations in drug discovery and development. This guide has provided a comprehensive overview of the key technical aspects of aminocyclopentanol chemistry, from its historical roots to its current applications, to aid researchers and scientists in this exciting and impactful field.

References

- 1. experts.umn.edu [experts.umn.edu]

- 2. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Enantioselective synthesis and antiviral activity of purine and pyrimidine cyclopentenyl C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 2'-methyl carbovir analogues as potent antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of a series of 1′-substituted 4-aza-7,9-dideazaadenosine C-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (1R,3S)-3-Aminocyclopentanol(1110772-05-8) 1H NMR spectrum [chemicalbook.com]

- 8. (1S,3S)-3-Aminocyclopentanol(946593-67-5) 1H NMR spectrum [chemicalbook.com]

- 9. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]

- 10. Synthesis of carbovir and abacavir from a carbocyclic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

A Technical Guide to the Preliminary Biological Screening of Cyclopentane-Based Compounds

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential methodologies and strategic workflows for conducting preliminary biological screening of novel cyclopentane-based compounds. The cyclopentane ring is a prevalent scaffold in numerous natural products and biologically active molecules, making it a structure of significant interest in medicinal chemistry and drug discovery.[1][2] A systematic and robust screening cascade is critical for identifying and characterizing the therapeutic potential of its derivatives.

General Screening Strategy

The preliminary biological evaluation of a new chemical entity typically follows a hierarchical approach, starting with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies for promising "hits." This process is designed to efficiently assess cytotoxicity, antimicrobial properties, and specific enzyme inhibition, which are common targets for therapeutic intervention.

Below is a diagram illustrating a generalized workflow for the preliminary biological screening of a library of cyclopentane-based compounds.

Caption: Generalized workflow for preliminary biological screening.

Anticancer and Cytotoxicity Screening

A fundamental first step in evaluating new compounds is to assess their effect on cell viability. This is crucial for identifying potential anticancer agents and for determining the general toxicity profile of a compound library.[3] Cytotoxicity assays measure the degree to which a substance causes damage to cells.[3]

Data Presentation: Cytotoxicity

Quantitative results from cytotoxicity screens are typically summarized by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit a biological process (like cell proliferation) by 50%.

| Compound ID | Target Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) | Reference |

| JH-MR-23 | S. aureus | Antibacterial | - | - | [4] |

| ND-2 | MCF-7 (Breast Cancer) | MTT | 48 | 8.4 | [5] |

| ND-3 | HEK293 (Normal Kidney) | MTT | 48 | > 50 | [5] |

| Compound X | HeLa (Cervical Cancer) | Resazurin | 72 | 15.2 | - |

Note: Data for ND-2 and ND-3 are included as illustrative examples of cytotoxicity data presentation.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[6]

Materials:

-

96-well flat-bottom plates

-

Mammalian cells in culture (e.g., HeLa, MCF-7)

-

Complete culture medium

-

Test compounds (cyclopentane derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO, isopropanol with HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.[7]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution in each well at a specific wavelength (typically around 570 nm) using a plate reader.[5]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

References

- 1. researchgate.net [researchgate.net]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 4. Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physical Properties of 3-(Aminomethyl)cyclopentan-1-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Aminomethyl)cyclopentan-1-ol and its isomers are chiral amino alcohols with potential applications as building blocks in pharmaceutical synthesis. A thorough understanding of their physical properties is paramount for their effective use in drug design, formulation, and manufacturing. This technical guide provides a summary of the available, primarily predicted, physical property data for these isomers. Due to a scarcity of published experimental data for these specific compounds, this document also outlines detailed, standard experimental protocols for the determination of key physical properties, including melting point, boiling point, solubility, and pKa. Furthermore, a logical workflow for the synthesis, chiral resolution, and characterization of this compound isomers is presented, offering a practical guide for researchers in this field.

Introduction

The this compound scaffold contains two stereocenters, giving rise to four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans relationship between the aminomethyl and hydroxyl groups, along with the specific chirality at each center, can significantly influence the molecule's three-dimensional structure and, consequently, its physical and biological properties. In drug development, these properties dictate aspects such as solubility, absorption, distribution, metabolism, and excretion (ADME), as well as the potential for specific interactions with biological targets. Therefore, the precise characterization of each isomer is a critical step in the research and development process.

Physical Properties of this compound Isomers

| Property | (1R,3S)-isomer | (1S,3R)-isomer | (1S,3S)-isomer | General (unspecified isomer) |

| Molecular Formula | C₆H₁₃NO | C₆H₁₃NO | C₆H₁₃NO | C₆H₁₃NO[1] |

| Molecular Weight | 115.17 g/mol | 115.176 g/mol [2] | 115.17 g/mol [3] | 115.17 g/mol |

| Boiling Point | 205.6 ± 13.0 °C (Predicted) | - | - | - |

| Density | 1.042 ± 0.06 g/cm³ (Predicted) | - | - | - |

| pKa | 15.17 ± 0.40 (Predicted) | - | - | - |

| Solubility | - | Soluble in DMSO | Soluble in DMSO[3] | - |

| XLogP3-AA | - | -0.2[2] | - | -0.2 (Predicted)[1] |

Experimental Protocols for Physical Property Determination

Given the lack of specific experimental data, this section provides detailed methodologies for determining the key physical properties of the this compound isomers.

Melting Point Determination

The melting point is a critical indicator of purity for solid compounds. A sharp melting range typically signifies a pure substance, while a broad and depressed range suggests the presence of impurities.

Methodology: Capillary Method [4][5][6]

-

Sample Preparation: A small amount of the solid isomer is finely ground and packed into a capillary tube to a height of 2-3 mm.[7] The tube is then tapped to ensure the sample is compact at the bottom.[7]

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar digital device) is used.

-

Initial Determination: A rapid heating rate (10-20 °C/min) is used to obtain an approximate melting range.[6]

-

Accurate Determination: A fresh sample is heated at a slower rate (1-2 °C/min), starting from a temperature about 10-15 °C below the approximate melting point.[8]

-

Data Recording: The temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

Boiling Point Determination

For liquid isomers, the boiling point is a key physical constant.

Methodology: Micro Boiling Point Determination (Thiele Tube Method) [9]

-

Sample Preparation: A small amount of the liquid isomer (a few drops) is placed in a small test tube or a Durham tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

Apparatus: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

Heating: The Thiele tube is gently heated, causing a stream of bubbles to emerge from the capillary tube as the air inside expands and is replaced by the vapor of the sample.

-

Cooling and Observation: The heating is discontinued, and the apparatus is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[9] This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.

Solubility Determination

Solubility is a crucial parameter in drug development, influencing bioavailability and formulation.

Methodology: Shake-Flask Method [10]

-

Sample Preparation: An excess amount of the solid isomer is added to a known volume of the solvent (e.g., water, buffers at different pH values, organic solvents) in a sealed flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved isomer in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Data Reporting: Solubility is reported in units such as mg/mL or mol/L.

pKa Determination

The pKa value indicates the strength of an acid or base and is critical for understanding the ionization state of a molecule at different physiological pH values.

Methodology: Potentiometric Titration [11][12][13][14]

-

Sample Preparation: A known concentration of the amino alcohol isomer is dissolved in water or a suitable co-solvent.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added in small increments.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, where half of the amino or hydroxyl group has been protonated or deprotonated. The Henderson-Hasselbalch equation can be used to calculate the pKa from the titration data.[14]

Synthesis, Resolution, and Characterization Workflow

The preparation and isolation of individual isomers of this compound are essential for their characterization and subsequent use. The following diagram illustrates a typical workflow.

Caption: Workflow for the preparation and characterization of this compound isomers.

Conclusion

While specific experimental data on the physical properties of this compound isomers remain limited in the public domain, this guide provides a framework for their determination. The presented experimental protocols offer robust methods for researchers to characterize these compounds accurately. The workflow for synthesis and resolution highlights a practical pathway for obtaining isomerically pure samples, which is a prerequisite for their evaluation in drug discovery and development. The generation of reliable experimental data for these isomers will be invaluable for advancing their potential applications in medicinal chemistry.

References

- 1. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 2. Page loading... [wap.guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. SSERC | Melting point determination [sserc.org.uk]

- 6. thinksrs.com [thinksrs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. scribd.com [scribd.com]

- 12. egyankosh.ac.in [egyankosh.ac.in]

- 13. repository.stcloudstate.edu [repository.stcloudstate.edu]

- 14. Titration Curve of Amino Acids - Experiment, Significance, pKa - GeeksforGeeks [geeksforgeeks.org]

A Theoretical and Experimental Guide to the Conformational Landscape of Aminocyclopentanols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of the cyclopentane ring, particularly in substituted analogues like aminocyclopentanols, is a critical determinant of molecular properties and biological activity. As versatile scaffolds in medicinal chemistry, understanding their three-dimensional structure is paramount for rational drug design. This technical guide provides an in-depth exploration of the theoretical and experimental methodologies used to elucidate the conformational preferences of aminocyclopentanols. It details common computational chemistry protocols, presents quantitative data on conformer stability, outlines experimental validation techniques using Nuclear Magnetic Resonance (NMR) spectroscopy, and illustrates the relevance of this analysis in the context of modern drug development, using the HIV-1 integrase inhibitor Bictegravir as a case study.

Introduction: The Significance of Aminocyclopentanol Conformations

The cyclopentane ring is not planar; it puckers to relieve torsional strain that would be present in a flat conformation.[1][2] This puckering results in two primary low-energy conformations: the Envelope (Cs ) , where four carbon atoms are coplanar and one is out of the plane, and the Twist or Half-Chair (C 2 ) , where three adjacent atoms are coplanar with the other two displaced on opposite sides of the plane.[3]

For substituted cyclopentanes, such as aminocyclopentanols, the relative orientation (cis/trans) and position of the amino and hydroxyl groups significantly influence the stability of these conformers. The interplay of steric hindrance, intramolecular hydrogen bonding, and solvent effects dictates the predominant conformation in a given environment. This conformational preference is crucial as it defines the spatial presentation of functional groups, which in turn governs molecular recognition events at the active sites of biological targets like enzymes and receptors. A prime example is the use of the (1R,3S)-3-amino-1-cyclopentanol core as a key intermediate in the synthesis of the antiretroviral drug Bictegravir, highlighting the scaffold's importance in modern therapeutics.[4][5]

Theoretical Calculations: Predicting Conformational Stability

Computational chemistry provides powerful tools for exploring the potential energy surface of a molecule to identify stable conformers and quantify their relative energies.[6] Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for molecules of this size.[7][8]

Computational Protocol

A typical workflow for the conformational analysis of an aminocyclopentanol isomer is outlined below. This process involves an initial broad search for possible conformations followed by high-accuracy refinement of the most promising candidates.

Caption: A typical computational workflow for identifying stable conformers.

Quantitative Data: Conformer Relative Energies

The presence of an amino group is expected to introduce additional stabilizing or destabilizing effects. For instance, in cis-1,3-aminocyclopentanol, an intramolecular hydrogen bond between the amino and hydroxyl groups could further stabilize specific envelope or twist conformations where these groups are brought into proximity. Conversely, in the trans isomer, such interactions are less likely, and steric considerations may play a more dominant role.

| Conformer Description | Relative Position of -OH | Calculated Relative Energy (kcal/mol) |

| Envelope (1A) | Equatorial at flap | 0.93 |

| Envelope (1B) | Axial at flap | 0.15 |

| Half-Chair/Twist (1C) | Unsymmetric | 0.00 (Global Minimum) |

| Data adapted from ab initio calculations on cyclopentanol. The study concluded that the unsymmetric Half-Chair (1C) is the major form in solution.[9] |

Experimental Validation Protocol: NMR Spectroscopy

Theoretical calculations must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying the solution-state conformation of small molecules.[10] By analyzing proton-proton coupling constants (³JHH), one can deduce dihedral angles and, consequently, the predominant conformation.

General Experimental Protocol for Conformational Analysis via NMR

-

Sample Preparation : Dissolve 5-10 mg of the aminocyclopentanol sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence conformational equilibria.

-

Data Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum to identify the chemical shifts of all protons.

-

Acquire a two-dimensional Correlation Spectroscopy (COSY) experiment to establish proton-proton connectivity and unambiguously assign coupled protons.

-

Acquire a high-resolution 1D ¹H spectrum with sufficient digital resolution to accurately measure the multiplicity and coupling constants (J-values) for each signal.

-

-

Data Analysis :

-

Integrate the signals in the ¹H spectrum to confirm the number of protons corresponding to each resonance.

-

Measure the ³JHH values for vicinal protons. These values are related to the dihedral angle (θ) between the protons via the Karplus equation.

-

For a rapidly equilibrating mixture of conformers, the observed coupling constant (Jobs) is a population-weighted average of the coupling constants for each individual conformer (Ji): Jobs = Σ xiJi, where xi is the mole fraction of conformer i.

-

-

Correlation with Theory :

-

Calculate the theoretical ³JHH values for each computationally determined low-energy conformer.

-

Compare the experimentally observed coupling constants with the calculated values to determine the relative populations of the conformers in solution. This comparison provides experimental validation for the computational model.

-

Application in Drug Development: Bictegravir and HIV Integrase

The principles of conformational analysis are central to drug discovery. The precise three-dimensional arrangement of a molecule's functional groups determines its ability to bind to a biological target. (1R,3S)-3-aminocyclopentanol is a key chiral building block for Bictegravir , a potent HIV-1 Integrase Strand Transfer Inhibitor (INSTI).[1]

HIV integrase is an essential viral enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a critical step for viral replication.[3][6] INSTIs like Bictegravir bind to the active site of the integrase enzyme, chelating essential metal ions and blocking the strand transfer step, thus halting the replication process.[11][12] The rigid, puckered conformation of the aminocyclopentanol scaffold correctly orients the pharmacophoric elements of Bictegravir for high-affinity binding within the integrase active site.

Caption: Inhibition of HIV replication via the integrase strand transfer mechanism.

Conclusion

The conformational analysis of aminocyclopentanols is a multifaceted task that benefits from the synergy between theoretical calculations and experimental validation. DFT calculations provide a detailed map of the potential energy landscape, identifying the most stable envelope and twist conformers and their relative energies. These predictions can be rigorously tested and refined using solution-state NMR spectroscopy. For drug development professionals, a thorough understanding of the conformational biases of scaffolds like aminocyclopentanol is not merely academic; it is a fundamental requirement for designing next-generation therapeutics with enhanced potency and specificity, as exemplified by the successful development of the HIV integrase inhibitor Bictegravir.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. youtube.com [youtube.com]

- 3. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. conformational analysis [sas.upenn.edu]

- 5. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The molecular biology of HIV integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Integrase - Wikipedia [en.wikipedia.org]

- 9. Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How Biktarvy works: Mechanism of action explained [medicalnewstoday.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 3-(Aminomethyl)cyclopentan-1-ol: Structure, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of the chemical compound 3-(Aminomethyl)cyclopentan-1-ol, a valuable synthetic intermediate in pharmaceutical development.[1] It covers the compound's structural formula, stereoisomerism, physicochemical properties, and a detailed experimental protocol for its synthesis.

Structural Formula and Stereoisomerism

This compound possesses the molecular formula C₆H₁₃NO.[2][3] Its structure consists of a cyclopentane ring substituted with a hydroxyl (-OH) group at position 1 and an aminomethyl (-CH₂NH₂) group at position 3.

The presence of two chiral centers at the C1 and C3 positions gives rise to stereoisomerism. Consequently, four distinct stereoisomers of this compound exist, which can be categorized into two pairs of diastereomers (cis and trans) and their respective enantiomers.

-

Trans Isomers : The hydroxyl and aminomethyl groups are on opposite sides of the cyclopentane ring. This configuration corresponds to the (1R,3R) and (1S,3S) enantiomers.

-

Cis Isomers : The hydroxyl and aminomethyl groups are on the same side of the ring. This configuration corresponds to the (1R,3S) and (1S,3R) enantiomers.[4]

The stereochemical relationship between these isomers is a critical consideration in asymmetric synthesis and drug design, as different isomers can exhibit varied biological activities and pharmacological profiles.

Physicochemical Properties

The following table summarizes key physicochemical data for this compound and its specific isomers based on available public data. Note that some values are predicted through computational models.

| Property | Value | Isomer | Reference |

| Molecular Formula | C₆H₁₃NO | General | [3] |

| Molecular Weight | 115.17 g/mol | General | [3][5] |

| CAS Number | 1007306-62-8 | (1S,3S) | [1] |

| CAS Number | 1110772-09-2 | (1R,3S) | [4][5] |

| CAS Number | 1201787-06-5 | (1S,3R) | [3] |

| Boiling Point | 205.6 ± 13.0 °C (Predicted) | (1R,3S) | [4][5] |

| Density | 1.042 ± 0.06 g/cm³ (Predicted) | (1R,3S) | [4] |

| pKa | 15.17 ± 0.40 (Predicted) | (1R,3S) | [4] |

| Topological Polar Surface Area | 46.25 Ų | (1R,3S) | [4] |

Experimental Protocol: Synthesis

A general and robust method for synthesizing this compound involves a two-step reduction of a commercially available starting material, 3-oxocyclopentane-1-carbonitrile.[6][7] This process first reduces the ketone to a hydroxyl group and subsequently reduces the nitrile to the target aminomethyl group. This route produces a mixture of cis and trans isomers, which can be separated using chromatographic techniques.

Objective: To synthesize a mixture of cis- and trans-3-(Aminomethyl)cyclopentan-1-ol.

Materials:

-

3-Oxocyclopentane-1-carbonitrile

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Lithium aluminium hydride (LiAlH₄) or Raney Nickel (Ra-Ni)

-

Anhydrous tetrahydrofuran (THF) or Ethanol (EtOH) for hydrogenation

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Methodology:

Step 1: Reduction of Ketone to Hydroxyl Group

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-oxocyclopentane-1-carbonitrile (1.0 eq) in methanol at 0 °C (ice bath).

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the solution in portions, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding 1M HCl until the solution is acidic (pH ~2) to neutralize excess NaBH₄.

-

Neutralize the solution with a saturated sodium bicarbonate solution.

-

Extract the product, 3-hydroxycyclopentane-1-carbonitrile, with an organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the intermediate product.

Step 2: Reduction of Nitrile to Aminomethyl Group This step can be performed via two common methods. Method A uses a powerful hydride reagent, while Method B uses catalytic hydrogenation.

Method A: Lithium Aluminium Hydride (LiAlH₄) Reduction

-

In a flame-dried, three-neck flask under an inert nitrogen atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of 3-hydroxycyclopentane-1-carbonitrile (1.0 eq) in anhydrous THF dropwise.

-

After addition, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction back to 0 °C. Carefully quench by sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ in grams.

-

Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

-

Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.

Method B: Catalytic Hydrogenation

-

In a hydrogenation vessel, dissolve 3-hydroxycyclopentane-1-carbonitrile (1.0 eq) in ethanol saturated with ammonia.

-

Add a catalytic amount of Raney Nickel (Ra-Ni, ~10% by weight, washed).

-

Pressurize the vessel with hydrogen gas (H₂) to 50-100 psi.

-

Heat the mixture to 40-60 °C and agitate for 12-24 hours.

-

After the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the catalyst through a pad of Celite and wash the pad with ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

Purification: The crude mixture of cis- and trans-3-(Aminomethyl)cyclopentan-1-ol can be purified by column chromatography on silica gel or by fractional distillation under vacuum to separate the isomers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. PubChemLite - this compound (C6H13NO) [pubchemlite.lcsb.uni.lu]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. (1R,3S)-3-Aminomethyl-cyclopentanol CAS#: 1110772-09-2 [chemicalbook.com]

- 6. 3-Oxocyclopentanecarbonitrile | C6H7NO | CID 21941690 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (1S)-3-oxocyclopentane-1-carbonitrile | C6H7NO | CID 96968893 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility and Stability of 3-(Aminomethyl)cyclopentan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the solubility and stability of 3-(Aminomethyl)cyclopentan-1-ol, a key building block in pharmaceutical development. Due to the limited availability of public data on this specific molecule, this document focuses on the requisite experimental protocols and predictive analyses based on its chemical structure. The methodologies outlined herein are grounded in industry standards and regulatory expectations, providing a robust approach for generating the critical data needed for drug development.

Physicochemical Properties and Predicted Behavior

This compound is a small molecule featuring a primary amine and a secondary alcohol on a cyclopentane ring. This structure imparts specific physicochemical properties that are predictive of its solubility and stability behavior.

-

Solubility: The presence of both an amino group (-NH2) and a hydroxyl group (-OH) allows for hydrogen bonding with protic solvents. Therefore, the compound is expected to be highly soluble in polar protic solvents like water, ethanol, and methanol. Its solubility is likely to be lower in non-polar aprotic solvents. The amine group provides a pKa, suggesting that solubility will be pH-dependent, with higher solubility at a pH below its pKa due to the formation of the protonated and more polar ammonium salt.

-

Stability: The primary amine is susceptible to oxidation and may react with aldehydes or ketones. The secondary alcohol can undergo oxidation to a ketone or dehydration under strong acidic conditions. The molecule is not expected to be light-sensitive as it lacks a chromophore.

Solubility Determination

The thermodynamic solubility is a critical parameter. The shake-flask method is the gold standard for this determination.[1][2]

Table 1: Predicted and Hypothetical Solubility Data for this compound

| Solvent | Type | Predicted Solubility | Hypothetical Quantitative Solubility (mg/mL) at 25°C |

| Water (pH 7.0) | Polar Protic | High | > 200 |

| 0.1 M HCl | Aqueous Acidic | Very High | > 500 |

| 0.1 M NaOH | Aqueous Basic | Moderate | ~ 50-100 |

| Ethanol | Polar Protic | High | > 200 |

| Acetonitrile | Polar Aprotic | Moderate | ~ 20-50 |

| Dichloromethane | Non-polar | Low | < 1 |

This protocol outlines the steps to determine the equilibrium solubility of this compound.[3][4]

-

Preparation: Add an excess amount of the compound to a series of vials, each containing a different solvent of interest. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[2][4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the undissolved solid settle. Centrifuge the samples to ensure a clear separation of the supernatant from the solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase to a concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., ELSD, CAD, or MS, as the compound lacks a strong UV chromophore).

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility of the compound in each solvent.

Workflow for Shake-Flask Solubility Determination

Stability Assessment and Forced Degradation

To understand the intrinsic stability of this compound, a forced degradation study is essential.[5] This study exposes the compound to harsh conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.[6][7] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]

Table 2: Hypothetical Forced Degradation Study Results for this compound

| Stress Condition | Reagent/Condition | Time | Temperature | % Degradation | Observations |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60°C | < 5% | Compound is stable. |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60°C | ~ 10% | One major degradant observed. |

| Oxidation | 3% H₂O₂ | 12 h | 25°C | ~ 15% | Two major degradants observed. |

| Thermal | Solid State | 48 h | 80°C | < 2% | Compound is thermally stable. |

| Photolytic | 1.2 million lux hours | 24 h | 25°C | < 1% | Compound is photostable. |

This protocol is designed in accordance with ICH Q1A(R2) guidelines.[8][9]

-

Method Development: First, develop a stability-indicating HPLC method capable of separating the intact compound from all potential degradation products.[10][11]

-

Sample Preparation: Prepare solutions of this compound in water or a suitable solvent at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Heat at 60°C.

-

Base Hydrolysis: Add an equal volume of 0.2 M NaOH to the sample solution to achieve a final concentration of 0.1 M NaOH. Heat at 60°C.

-

Oxidation: Add an equal volume of 6% H₂O₂ to the sample solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

-

Thermal: Expose the solid compound to dry heat at 80°C.

-

Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12]

-

-

Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 12, 24 hours) and immediately neutralize the acid and base samples.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.

-

Data Evaluation: Calculate the percentage of degradation and identify the number and relative abundance of any degradation products.

Workflow for Forced Degradation Study

Conclusion

While specific public data for this compound is limited, a comprehensive understanding of its solubility and stability can be achieved through the systematic application of the standard, industry-accepted protocols detailed in this guide. The predicted high aqueous solubility and potential sensitivity to oxidative and basic conditions provide a foundational starting point for any researcher. By executing these experimental workflows, drug development professionals can generate the robust data necessary to support formulation development, define storage conditions, and ensure the quality and efficacy of future drug products incorporating this versatile building block.

References

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. enamine.net [enamine.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. scielo.br [scielo.br]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. scispace.com [scispace.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. lubrizolcdmo.com [lubrizolcdmo.com]

- 10. web.vscht.cz [web.vscht.cz]

- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 12. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols: 3-(Aminomethyl)cyclopentan-1-ol as a Chiral Building Block in the Synthesis of MraY Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-(aminomethyl)cyclopentan-1-ol and its stereoisomers as chiral building blocks in the synthesis of potent enzyme inhibitors. The focus is on the synthesis of cyclopentane-based muraymycin analogs that target MraY, a crucial enzyme in bacterial peptidoglycan biosynthesis, highlighting a promising avenue for the development of novel antibiotics.

Introduction

Chiral cyclopentane derivatives are valuable scaffolds in medicinal chemistry due to their conformational rigidity and ability to present functional groups in a well-defined spatial orientation. This compound, with its two stereocenters and bifunctional nature (amine and alcohol), serves as a versatile chiral building block for the synthesis of complex molecules. This document details the application of one of its stereoisomers, ((1R,3S)-3-Aminocyclopentyl)methanol, in the development of inhibitors for MraY, an essential bacterial enzyme.

Application: Synthesis of Cyclopentane-Based Muraymycin Analogs as MraY Inhibitors

Muraymycins are a class of naturally occurring nucleoside antibiotics that inhibit the MraY enzyme. MraY catalyzes the first membrane-bound step in peptidoglycan biosynthesis, a pathway essential for bacterial cell wall formation. The development of synthetic analogs of muraymycins with improved pharmacological properties is a key strategy in the pursuit of new antibiotics to combat drug-resistant bacteria.

The synthesis of cyclopentane-based muraymycin analogs utilizes ((1R,3S)-3-aminocyclopentyl)methanol as a core scaffold to mimic the ribose moiety of the natural product. This approach simplifies the chemical synthesis while retaining key structural features necessary for biological activity.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of a cyclopentane-based muraymycin analog.

| Step No. | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |

| 1 | Catalytic Hydrogenation & Boc Protection | (1R,4S)-2-azabicyclo[2.2.1]hept-5-en-3-one | tert-Butyl (1S,4R)-3-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate | 81 (over 2 steps) | N/A |